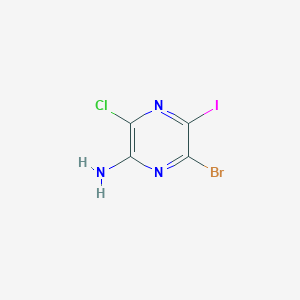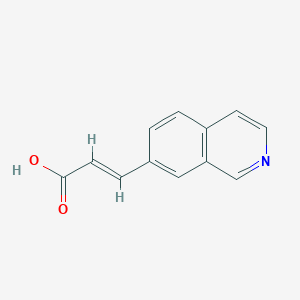
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is a heterocyclic compound containing an oxadiazole ring with a thiol group attached to a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the O-acylation of an amidoxime with an acyl chloride in a suitable solvent, followed by cyclocondensation to form the oxadiazole ring . The thiol group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced heterocyclic compounds.
Substitution: Thioethers or other substituted derivatives.
科学的研究の応用
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules . The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
- (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
- (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanethiol is unique due to the presence of both the oxadiazole ring and the thiol group. This combination allows for a wide range of chemical reactivity and potential applications. The thiol group provides additional functionality compared to similar compounds, enabling unique interactions and transformations.
特性
分子式 |
C5H8N2OS |
|---|---|
分子量 |
144.20 g/mol |
IUPAC名 |
(3-ethyl-1,2,4-oxadiazol-5-yl)methanethiol |
InChI |
InChI=1S/C5H8N2OS/c1-2-4-6-5(3-9)8-7-4/h9H,2-3H2,1H3 |
InChIキー |
SVJKJQGJQZCEMZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=N1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)




![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)





